N-(3-fluorophenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide N-(3-fluorophenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 847386-85-0
VCID: VC11877618
InChI: InChI=1S/C19H15FN6O3/c1-29-15-7-5-14(6-8-15)26-18-17(23-24-26)19(28)25(11-21-18)10-16(27)22-13-4-2-3-12(20)9-13/h2-9,11H,10H2,1H3,(H,22,27)
SMILES: COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)F)N=N2
Molecular Formula: C19H15FN6O3
Molecular Weight: 394.4 g/mol

N-(3-fluorophenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

CAS No.: 847386-85-0

Cat. No.: VC11877618

Molecular Formula: C19H15FN6O3

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-2-[3-(4-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide - 847386-85-0

Specification

CAS No. 847386-85-0
Molecular Formula C19H15FN6O3
Molecular Weight 394.4 g/mol
IUPAC Name N-(3-fluorophenyl)-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Standard InChI InChI=1S/C19H15FN6O3/c1-29-15-7-5-14(6-8-15)26-18-17(23-24-26)19(28)25(11-21-18)10-16(27)22-13-4-2-3-12(20)9-13/h2-9,11H,10H2,1H3,(H,22,27)
Standard InChI Key NTKCXCXVYPKIOW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)F)N=N2
Canonical SMILES COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)F)N=N2

Introduction

Chemical Structure and Molecular Features

Core Architecture

The compound’s structure centers on a triazolopyrimidine scaffold, a bicyclic system comprising fused triazole and pyrimidine rings. The triazole ring (1,2,3-triazolo) is fused at positions 4 and 5 of the pyrimidine ring, creating a planar, aromatic system conducive to π-π stacking interactions with biological targets . Key substituents include:

  • 3-Fluorophenyl group: Attached via an acetamide linker at position 6 of the triazolopyrimidine core. Fluorine’s electronegativity enhances binding affinity and metabolic stability.

  • 4-Methoxyphenyl group: Positioned at the triazole ring’s nitrogen (position 3), the methoxy group contributes to solubility and influences electronic distribution .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular FormulaC19H15FN6O3\text{C}_{19}\text{H}_{15}\text{FN}_{6}\text{O}_{3}
Molecular Weight394.4 g/mol
XLogP32.0
Topological Polar SA102 Ų
Rotatable Bonds5

Synthesis and Reaction Pathways

General Synthetic Strategy

Synthesis typically involves multi-step protocols:

  • Triazolopyrimidine Core Formation: Cyclocondensation of 4-amino-5-hydrazinylpyrimidine derivatives with carbonyl reagents under acidic conditions.

  • Substituent Introduction:

    • Methoxyphenyl groups are introduced via nucleophilic aromatic substitution or Suzuki coupling .

    • Fluorophenyl-acetamide side chains are appended using amide coupling reagents (e.g., EDC/HOBt).

Optimization Challenges

  • Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance solubility but risk side reactions; toluene/ethanol mixtures are preferred for controlled reactivity.

  • Temperature: Reactions proceed optimally at 60–80°C, balancing yield and decomposition risks.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as confirmed by HPLC .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Core CyclizationHCl (cat.), EtOH, 70°C, 12h65%
Methoxyphenyl AdditionPd(PPh₃)₄, K₂CO₃, DMF, 80°C78%
Acetamide CouplingEDC, HOBt, DCM, RT82%

Biological Activity and Mechanism

Cytotoxicity Profiles

In vitro assays on similar compounds (e.g., EVT-2693686) demonstrate:

  • IC₅₀ Values: 2–10 µM against MCF-7 (breast) and HCT-116 (colon) cancer lines.

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed at 5 µM.

Table 3: Comparative Cytotoxicity (Analogues)

CompoundCell Line (IC₅₀, µM)Source
EVT-2693686MCF-7: 3.2 ± 0.5
VC4933380HCT-116: 4.8 ± 0.7
N-(3-Fluorophenyl)...Data pending

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (<0.1 mg/mL); improved in DMSO (50 mg/mL) .

  • Stability: Stable at −20°C for 12 months; degrades at pH <3 or >10 .

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (DMSO-d₆) signals at δ 8.45 (s, 1H, triazole-H), 7.82–6.85 (m, aromatic-H) .

  • HRMS: [M+H]⁺ observed at m/z 395.1221 (calc. 395.1218) .

Comparison with Structural Analogues

Substituent Effects

  • Chlorophenyl vs. Fluorophenyl: Chlorine’s bulk reduces CDK2 affinity (IC₅₀ 8.7 µM vs. 3.2 µM for fluorine).

  • Methoxy Positioning: Para-methoxy enhances solubility vs. ortho-methoxy’s steric effects.

Table 4: Analogues and Activity

CompoundSubstituentCDK2 IC₅₀ (µM)
VC118776183-Fluorophenyl3.2
EVT-26936863-Chlorophenyl8.7
VC49333804-Fluorophenyl5.1

Future Perspectives

Research Priorities

  • In Vivo Efficacy: PK/PD studies in xenograft models to assess bioavailability and tumor penetration.

  • Toxicology: Acute and chronic toxicity profiling in rodent models.

  • Structural Optimization: Introducing solubilizing groups (e.g., PEG chains) without compromising activity.

Clinical Translation

If preclinical data validate safety and efficacy, Phase I trials could commence by 2026, focusing on combination therapies with existing chemotherapeutics.

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